molecular formula C16H12ClNS B11810233 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Cat. No.: B11810233
M. Wt: 285.8 g/mol
InChI Key: DUXHOAYSBWBJQR-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a chlorine atom at the 5-position, a phenyl group at the 2-position, and a p-tolyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. For instance, 2-aminothiophenol can react with 2-chloro-1-phenylethanone and 4-methylbenzaldehyde under basic conditions to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-4-(p-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

5-Chloro-2-phenyl-4-(p-tolyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the chlorine and p-tolyl substituents.

    4-(p-Tolyl)thiazole: Lacks the chlorine and phenyl substituents.

    5-Chloro-2-phenylthiazole: Lacks the p-tolyl substituent.

Uniqueness

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is unique due to the presence of all three substituents (chlorine, phenyl, and p-tolyl) on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives .

Properties

Molecular Formula

C16H12ClNS

Molecular Weight

285.8 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12ClNS/c1-11-7-9-12(10-8-11)14-15(17)19-16(18-14)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DUXHOAYSBWBJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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